2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol
Description
Molecular Formula: C₇H₈ClN₃O₃ Molecular Weight: 217.61 g/mol CAS Number: 1160474-59-8 This compound features a pyridine ring substituted with chlorine (position 3) and nitro (position 5) groups, linked via an amino bridge to an ethanol moiety.
Properties
IUPAC Name |
2-[(3-chloro-5-nitropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c8-6-3-5(11(13)14)4-10-7(6)9-1-2-12/h3-4,12H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGGYPTLGOYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol typically involves the reaction of 3-chloro-5-nitro-2-pyridinamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the reaction is complete. The product is then purified using standard techniques, such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and acts as a reagent in various chemical reactions. Its ability to undergo oxidation and reduction makes it valuable for synthesizing derivatives with altered biological activities.
| Reaction Type | Example Agents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives |
| Reduction | Sodium borohydride | Amino derivatives |
| Substitution | Nucleophiles (amines, thiols) | Modified pyridine derivatives |
Biology
This compound is employed in biochemical studies to understand enzyme-substrate interactions and as a probe in molecular biology experiments. Its potential as an enzyme inhibitor has been explored, highlighting its role in affecting cellular functions.
Antimicrobial Activity
Recent studies indicate that related pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Pyridine derivative A | 0.0039 | Staphylococcus aureus |
| Pyridine derivative B | 0.025 | Escherichia coli |
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an additive in specific processes. Its chemical stability and reactivity make it suitable for various formulations.
Case Study 1: Antibacterial Effects
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial effects of nitro-substituted pyridine derivatives, including this compound. The research demonstrated that structural modifications significantly influence efficacy against bacterial growth.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of related compounds found promising results against Candida albicans. This study suggested that modifications to the pyridine ring can enhance bioactivity against fungal pathogens.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, substituents, and physicochemical properties of the target compound and its analogs:
Physicochemical Properties
- Solubility : The nitro group in the target compound increases polarity, likely improving aqueous solubility over CF₃- or alkyl-substituted analogs.
- Stability : Chloro and nitro groups on pyridine may confer resistance to oxidation compared to benzene-based analogs, which are prone to electrophilic aromatic substitution .
Biological Activity
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol, with the chemical formula CHClNO and CAS number 1160474-59-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-5-nitro-2-pyridinamine with ethylene oxide under controlled conditions. The compound can undergo various chemical transformations, including oxidation and reduction, which can modify its biological activity .
Biological Activity
Mechanism of Action
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It has been noted for its potential as an enzyme inhibitor, affecting pathways critical for cellular function. The nitro group in the compound may play a significant role in its reactivity and interaction with biological targets .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, related pyridine derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Pyridine derivative A | 0.0039 | S. aureus |
| Pyridine derivative B | 0.025 | E. coli |
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial effects of nitro-substituted pyridine derivatives. These compounds were tested for their ability to inhibit bacterial growth, demonstrating that structural modifications significantly influence their efficacy .
Another investigation into the antifungal properties of related compounds found promising results against Candida albicans, suggesting that modifications to the pyridine ring can enhance bioactivity against fungal pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 3-chloro-5-nitropyridin-2-amine with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Catalytic methods, such as using Sn(Oct)₂ for similar aminoethanol derivatives, have shown improved regioselectivity and reduced side reactions . Reaction temperature (e.g., 115°C for ε-caprolactone polymerization analogs) and solvent polarity significantly affect yield, with polar aprotic solvents like DMF or DMSO favoring nucleophilic attack .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C-NMR : Look for signals corresponding to the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and ethanol moiety (δ 3.5–4.0 ppm for -CH₂OH). The amino group’s proton may appear as a broad singlet near δ 5.0–6.0 ppm .
- FTIR : Key peaks include N-H stretch (~3300 cm⁻¹), nitro group (asymmetric stretch ~1520 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular formula (C₇H₇ClN₃O₃), with fragmentation patterns confirming the nitro and chloro substituents .
Q. How does the compound’s solubility profile impact its application in biological or materials research?
- Methodological Answer : The compound’s solubility is pH-dependent due to the ethanolamine group. In aqueous buffers (pH 7.4), partial solubility is achievable via hydrogen bonding, but organic solvents (DMSO, ethanol) are preferred for stock solutions. Solubility can be enhanced using co-solvents (e.g., PEG-400) or derivatization (e.g., acetylation of the hydroxyl group) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the pyridine ring. The nitro group at position 5 is electron-withdrawing, making position 4 more susceptible to nucleophilic attack, while the chloro group at position 3 directs electrophiles to position 5. Molecular electrostatic potential (MEP) surfaces validate these predictions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or ambiguous mass fragments)?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity between the ethanol -CH₂- and pyridine protons .
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters (e.g., Cl vs. NO₂ interference). Tandem MS/MS isolates fragment ions to confirm cleavage patterns .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogs like 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one .
Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer :
- Hydrolytic Stability : The nitro group’s electron-withdrawing effect stabilizes the pyridine ring against hydrolysis. However, the ethanolamine side chain is prone to oxidation; stability studies in H₂O₂ or under UV light reveal degradation via hydroxyl radical attack .
- pH-Dependent Degradation : Accelerated degradation occurs in acidic conditions (pH < 3) due to protonation of the amino group, leading to ring-opening or nitro reduction. Use HPLC-PDA to monitor degradation products .
Q. How does the compound interact with biomacromolecules (e.g., enzymes or DNA), and what experimental assays validate these interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinase or reductase targets using fluorescence polarization or SPR. For example, nitro-containing analogs inhibit bacterial nitroreductases via competitive binding .
- DNA Interaction Studies : UV-vis titration and ethidium bromide displacement assays quantify intercalation or groove-binding. The chloro-nitro moiety may enhance DNA affinity, as seen in metronidazole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
